![molecular formula C12H18NO4- B14032433 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B14032433.png)
5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester
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Overview
Description
This compound (CAS: 942-715-9) is a spirocyclic bicyclic structure featuring a five-membered azaspiro ring fused with a two-membered cyclopropane ring. Its molecular formula is C₁₂H₁₉NO₄, with a molecular weight of 241.28 g/mol. The tert-butyl (1,1-dimethylethyl) ester group at the 5-position enhances steric bulk and stability, making it a critical intermediate in synthesizing antiviral drugs like ledipasvir, a hepatitis C virus (HCV) NS5A inhibitor .
The compound exists in enantiomeric forms, such as the (6S)-configuration (CAS: 1441673-92-2), which is often complexed with potassium to form a salt for improved solubility in pharmaceutical formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of the Ester Group: The ester group is introduced by reacting the spirocyclic intermediate with tert-butyl alcohol in the presence of an acid catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid and its derivatives, particularly the 5-(1,1-dimethylethyl) ester form, are valuable intermediates in the synthesis of biologically active molecules . These compounds are primarily used in pharmaceutical research, especially in the development of Hepatitis C virus (HCV) NS5A inhibitors .
Key Applications:
- Synthesis of HCV Inhibitors 5-Azaspiro[2.4]heptane-6-carboxylic acid derivatives are crucial in creating reagents for treating HCV infections . For example, they are used in synthesizing compounds disclosed in WO2010/099527A1 .
- Pharmaceutical Intermediates These compounds serve as intermediates in synthesizing biologically active molecules . Specifically, 4-spirocyclopropyl proline derivatives, derived from 5-Azaspiro[2.4]heptane, are useful intermediates in preparing reagents for HCV treatment .
- Proline Scaffold Synthesis 5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is utilized in the catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold .
- Synthesis of Ledipasvir N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid is a key element in the industrial synthesis of the antiviral drug Ledipasvir .
Mechanism of Action
The mechanism of action of 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(phenylmethyl) ester
- Structure : Replaces the tert-butyl group with a benzyl (phenylmethyl) ester.
- Higher molecular weight (C₁₅H₁₅NO₄ vs. C₁₂H₁₉NO₄) and lipophilicity compared to the tert-butyl derivative . Applications: Used in early-stage synthesis of spirocyclic pharmaceuticals but less favored due to challenges in deprotection under mild conditions .
(6R)-Enantiomer of the Target Compound
- Structure : Mirror-image configuration at the 6-position.
- Key Differences :
Salt and Complex Forms
Potassium Salt of (6S)-Enantiomer
- Structure : (6S)-5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid 5-(1,1-dimethylethyl) ester potassium salt (1:1).
- Key Differences :
Ledipasvir Intermediate Led-A-1
- Structure : (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS: 1129634-44-1).
- Key Differences :
Led-C-3 Intermediate
- Structure : (3S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS: 291775-59-2).
- Key Differences :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Trends
- Synthetic Accessibility : The tert-butyl ester variant is favored over benzyl derivatives due to easier deprotection and higher yields in multi-step syntheses .
- Chiral Purity: The (6S)-enantiomer is critical for ledipasvir’s efficacy, as minor stereochemical deviations reduce antiviral activity by >90% .
- Market Dynamics : High pricing of enantiopure variants (e.g., $566.00/g for (6R)-form) reflects demand in niche pharmaceutical applications .
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing 5-azaspiro[2.4]heptane-5,6-dicarboxylic acid derivatives, and how can experimental design optimize yield?
- Methodological Answer : Synthesis typically involves spirocyclic ring formation via intramolecular cyclization, followed by esterification. To optimize yield, employ statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce trials while assessing interactions between variables . Reaction optimization should integrate computational pre-screening (e.g., quantum chemical calculations) to predict energetically favorable pathways before lab validation .
Q. How can researchers characterize the stereochemical configuration of this spirocyclic compound?
- Methodological Answer : Use X-ray crystallography for definitive stereochemical assignment. If crystals are unavailable, combine NMR (e.g., NOESY for spatial proximity analysis) and vibrational circular dichroism (VCD) to resolve chiral centers. Computational tools like DFT-based NMR shift predictions (e.g., Gaussian or ORCA) can validate experimental data .
Q. What are the key stability considerations for handling this ester under laboratory conditions?
- Methodological Answer : The compound’s tert-butyl ester group confers hydrolytic stability, but prolonged exposure to acidic/basic conditions may degrade the spirocyclic core. Store in inert atmospheres (argon) at –20°C. Monitor stability via HPLC-MS with accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) to identify degradation pathways .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported reaction mechanisms for spirocyclic ring formation?
- Methodological Answer : Contradictions often arise from competing pathways (e.g., radical vs. ionic mechanisms). Use ab initio molecular dynamics (AIMD) to simulate transition states and compare activation energies. Cross-validate with kinetic isotope effects (KIEs) and trapping experiments. For example, ICReDD’s workflow combines computation-driven reaction path searches with targeted experimental validation to isolate dominant mechanisms .
Q. What strategies address low reproducibility in catalytic asymmetric synthesis of this compound?
- Methodological Answer : Reproducibility issues may stem from catalyst deactivation or solvent impurities. Implement high-throughput screening (HTS) with automated liquid handlers to test >100 conditions (e.g., chiral ligands, solvents). Pair with multivariate analysis (e.g., PCA) to identify outliers. For chiral catalysts, use XAS (X-ray absorption spectroscopy) to monitor metal coordination states in situ .
Q. How can researchers analyze conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Conflicting SAR data often arise from assay variability or off-target effects. Apply systems pharmacology models to quantify target engagement vs. phenotypic responses. Use cheminformatics tools (e.g., Schrödinger’s Phase) to cluster analogs and identify outliers. Validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .
Q. Data Contradiction & Resolution
Q. How to reconcile discrepancies in solubility predictions vs. experimental observations?
- Methodological Answer : Computational solubility models (e.g., COSMO-RS) may fail for rigid spirocycles. Use small-angle neutron scattering (SANS) to study aggregation behavior in solution. Compare with molecular dynamics simulations of solvation shells. Adjust predictions using correction factors derived from experimental Hansen solubility parameters .
Q. Methodological Framework Table
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIYKHIPSJIVRK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18NO4- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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